molecular formula C5H8FNO2 B12966242 (R)-4-((R)-1-Fluoroethyl)oxazolidin-2-one

(R)-4-((R)-1-Fluoroethyl)oxazolidin-2-one

Cat. No.: B12966242
M. Wt: 133.12 g/mol
InChI Key: UCGCIGIJYBYKHV-QWWZWVQMSA-N
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Description

®-4-(®-1-Fluoroethyl)oxazolidin-2-one is a chiral compound belonging to the oxazolidinone class of heterocyclic compounds. These compounds are characterized by a five-membered ring containing both nitrogen and oxygen atoms. The presence of a fluorine atom and a chiral center in the molecule imparts unique chemical and biological properties, making it a subject of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-4-(®-1-Fluoroethyl)oxazolidin-2-one typically involves the reaction of a chiral amine with a fluorinated aldehyde, followed by cyclization to form the oxazolidinone ring. One common method involves the use of ®-1-fluoroethylamine and ethyl chloroformate under basic conditions to form the desired product .

Industrial Production Methods

Industrial production of ®-4-(®-1-Fluoroethyl)oxazolidin-2-one may involve the use of continuous flow reactors to ensure consistent product quality and yield. The use of chiral catalysts and enantioselective synthesis techniques is crucial to obtain the desired enantiomer in high purity .

Chemical Reactions Analysis

Types of Reactions

®-4-(®-1-Fluoroethyl)oxazolidin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted oxazolidinones, amines, and other heterocyclic compounds .

Scientific Research Applications

Mechanism of Action

The mechanism of action of ®-4-(®-1-Fluoroethyl)oxazolidin-2-one involves its interaction with specific molecular targets, such as bacterial ribosomes, leading to the inhibition of protein synthesis. This mechanism is similar to that of other oxazolidinone antibiotics, which bind to the 50S ribosomal subunit and prevent the formation of the initiation complex .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-4-(®-1-Fluoroethyl)oxazolidin-2-one is unique due to the presence of the fluorine atom and the specific chiral configuration, which can influence its biological activity and pharmacokinetic properties. This makes it a valuable compound for further research and development in various scientific fields .

Properties

Molecular Formula

C5H8FNO2

Molecular Weight

133.12 g/mol

IUPAC Name

(4R)-4-[(1R)-1-fluoroethyl]-1,3-oxazolidin-2-one

InChI

InChI=1S/C5H8FNO2/c1-3(6)4-2-9-5(8)7-4/h3-4H,2H2,1H3,(H,7,8)/t3-,4-/m1/s1

InChI Key

UCGCIGIJYBYKHV-QWWZWVQMSA-N

Isomeric SMILES

C[C@H]([C@H]1COC(=O)N1)F

Canonical SMILES

CC(C1COC(=O)N1)F

Origin of Product

United States

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